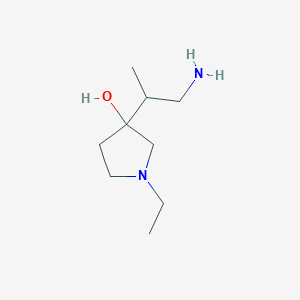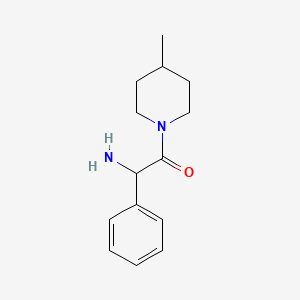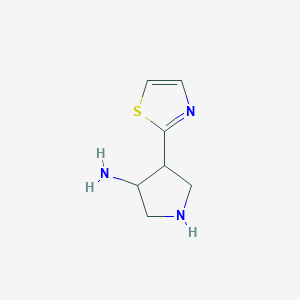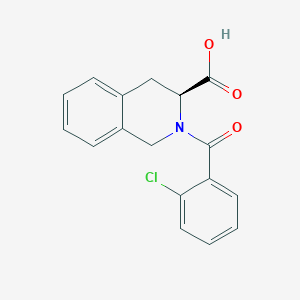
3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol is a chemical compound that belongs to the class of amino alcohols It features a pyrrolidine ring substituted with an ethyl group and an aminopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpyrrolidin-3-one with 1-aminopropan-2-ol under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often utilized to scale up the synthesis while maintaining product purity and consistency.
化学反应分析
Types of Reactions
3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, secondary alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating neurotransmitter release and signal transduction pathways. Its effects on cellular processes are mediated through binding to enzymes or receptors, leading to changes in cellular function and activity.
相似化合物的比较
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the pyrrolidine ring.
2-Fluoroamphetamine: A synthetic compound with stimulant properties, structurally related due to the presence of an aminopropyl group.
Pyrrolopyrazine derivatives: Compounds containing a pyrrolidine ring with various substitutions, exhibiting diverse biological activities.
Uniqueness
3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and an aminopropyl group on the pyrrolidine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in research and industry.
属性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC 名称 |
3-(1-aminopropan-2-yl)-1-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H20N2O/c1-3-11-5-4-9(12,7-11)8(2)6-10/h8,12H,3-7,10H2,1-2H3 |
InChI 键 |
HCJUTFPPFSEFRK-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(C1)(C(C)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)



![(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B13170021.png)
![6-(Propan-2-yl)spiro[2.5]octan-1-amine](/img/structure/B13170023.png)
![Methyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13170029.png)
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid](/img/structure/B13170034.png)




